1-Bromo-3-(2-bromo-1-butoxyethyl)benzene
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Overview
Description
1-Bromo-3-(2-bromo-1-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a butoxyethyl group, which itself is further substituted with another bromine atom
Preparation Methods
The synthesis of 1-Bromo-3-(2-bromo-1-butoxyethyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of benzene to form bromobenzene. This is followed by a Friedel-Crafts alkylation to introduce the butoxyethyl group. The final step involves the bromination of the butoxyethyl group to yield the desired compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Bromo-3-(2-bromo-1-butoxyethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-butoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-butoxyethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The benzene ring can undergo electrophilic substitution, affecting the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
Similar compounds include other brominated benzene derivatives such as:
- Bromobenzene
- 1-Bromo-3-methoxybenzene
- 1-Bromo-3-ethylbenzene
Properties
Molecular Formula |
C12H16Br2O |
---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-3-(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
InChI Key |
XOZWJMSJSXIXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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